molecular formula C16H14O2 B2809677 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 125866-03-7

2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B2809677
CAS No.: 125866-03-7
M. Wt: 238.286
InChI Key: BBKINZRUIDZNFC-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound with the empirical formula C16H14O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1(C2=CC=CC=C2)CC3=CC=CC=C3C1 . The InChI key for this compound is BBKINZRUIDZNFC-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis and Reactions

One study describes the synthesis and characterization of organo solid acids with urea moiety, showcasing the application in the synthesis of bis(pyrazol-5-ols), coumarin-3-carboxylic acids, and cinnamic acid derivatives. These reactions highlight the compound's role in facilitating organic transformations under mild and green conditions, suggesting its potential for industrial applications in producing pharmacologically active molecules and materials with specific functional properties (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Materials Science

Research in materials science has explored the synthesis of new polyamides containing the phenylindane moiety, derived from the acid . These polyamides exhibit high solubility in polar aprotic solvents and possess high glass transition temperatures, alongside attractive gas separation characteristics. This points to the compound's significance in the development of materials for gas separation technologies, which could be critical for environmental protection and industrial processes (Ding & Bikson, 2002).

Properties

IUPAC Name

2-phenyl-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15(18)16(14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-16/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKINZRUIDZNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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